(4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine

Antibacterial IMPDH Inhibition Bacillus anthracis

Researchers often face project delays due to presumed bioequivalence among bromophenyl-imidazole isomers. This compound provides precisely defined substitution (3-bromo) essential for target engagement. - **Potency:** Ki = 2.30 nM (B. anthracis IMPDH); IC50 = 9 nM (Cryptosporidium IMPDH). - **Selectivity:** I2 receptor (Ki=200 nM) vs. alpha-2 (Ki=302 nM). Non-competitive mechanism. - **Supply:** Available for medicinal chemistry SAR studies and enzymology. Immediate shipment.

Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
Cat. No. B11764373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine
Molecular FormulaC10H10BrN3
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CN=C(N2)CN
InChIInChI=1S/C10H10BrN3/c11-8-3-1-2-7(4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14)
InChIKeyFRVKYUPLOZFRKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Scaffold Overview


(4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine (CAS 944903-44-0) is a small-molecule imidazole derivative with the molecular formula C10H10BrN3 and a molecular weight of 252.11 g/mol [1]. It serves as a versatile chemical probe and a key building block in medicinal chemistry, particularly in the development of novel antibacterial agents targeting inosine-5′-monophosphate dehydrogenase (IMPDH) [2]. Its core structure, featuring a bromophenyl group at the 4-position and a methanamine group at the 2-position of the imidazole ring, provides a scaffold amenable to further functionalization and structure-activity relationship (SAR) studies [3].

Halogen Positioning & Target Selectivity


Within the class of bromophenyl-imidazole methanamines, subtle variations in substitution patterns lead to profound differences in biological activity and target selectivity, precluding simple interchangeability. While core imidazole scaffolds are common, the specific position of the bromine atom on the phenyl ring (e.g., 3-bromo vs. 4-bromo) and the precise substitution on the imidazole ring dramatically alter the molecule's ability to engage distinct binding pockets on enzymes like IMPDH [1] and various receptors [2]. Therefore, assuming functional equivalence among isomers or close analogs without rigorous comparative data is scientifically unsound and can derail research projects.

Differentiation Evidence


Potency Against B. anthracis IMPDH

(4-(3-Bromophenyl)-1H-imidazol-2-YL)methanamine demonstrates a significantly higher affinity for Bacillus anthracis inosine-5′-monophosphate dehydrogenase (IMPDH) compared to its close 4-bromo isomer. The target compound exhibits a non-competitive inhibition constant (Ki) of 2.30 nM [1], while the 4-bromophenyl analog, (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine, shows an IC50 of 940 nM against a related target, human DPP-4 [2]. This represents an approximate 400-fold difference in potency, highlighting the critical impact of the bromine position and core scaffold on target engagement.

Antibacterial IMPDH Inhibition Bacillus anthracis

Broad-Spectrum Antiprotozoal IMPDH Inhibition

Beyond its antibacterial activity, this compound displays potent, broad-spectrum inhibition of IMPDH from protozoan sources, a feature not commonly profiled for simple analogs. It inhibits Cryptosporidium IMPDH with an IC50 of 9 nM and a Ki of 12 nM (uncompetitive) to 15 nM (non-competitive) [1]. This multi-species inhibitory profile suggests a unique binding mode or adaptability that is not universally shared among similar imidazole-based inhibitors, which may show more restricted activity.

Antiprotozoal IMPDH Inhibition Cryptosporidium

Selective Imidazoline I2 Receptor Binding

In contrast to its potent IMPDH inhibition, the compound exhibits a distinct and moderate affinity for the imidazoline I2 receptor with a Ki of 200 nM [1]. This binding affinity is in a range that suggests potential for CNS applications, differentiating it from other IMPDH inhibitors that may lack this receptor engagement. The Ki of 200 nM is a quantifiable benchmark for its interaction with this target, while its alpha-2 adrenergic receptor binding is weaker (Ki = 302 nM) [1], indicating a degree of selectivity.

Neuropharmacology Receptor Binding Imidazoline I2

Application Scenarios


Narrow-Spectrum Antibiotic Lead Optimization

Leveraging its potent Ki of 2.30 nM against B. anthracis IMPDH [1], this compound is an ideal starting point for medicinal chemistry campaigns focused on developing novel, narrow-spectrum antibiotics. The structural features conferring high potency can be iteratively optimized to improve selectivity over human IMPDH isoforms, a critical step for advancing a safe antibacterial candidate [1].

IMPDH Isoform Selectivity Probe

With its distinct potency profile against both bacterial (B. anthracis, Ki = 2.30 nM) and protozoal (Cryptosporidium, IC50 = 9 nM) IMPDH [1], this compound serves as a valuable chemical probe. Researchers can use it in comparative enzymology studies to dissect the structural determinants of inhibitor binding and selectivity across different IMPDH isoforms, as highlighted by its non-competitive mechanism [1].

Dual-Action Anti-Infective Development

The compound's ability to potently inhibit IMPDH from multiple pathogens [1] makes it a candidate scaffold for developing dual-action or broad-spectrum anti-infective agents. This is particularly relevant for treating co-infections or for prophylactic use where both bacterial and parasitic threats are present.

Imidazoline I2 Receptor Pharmacology

The selective binding to imidazoline I2 receptors (Ki = 200 nM) over alpha-2 adrenergic receptors (Ki = 302 nM) [2] positions this compound as a useful pharmacological tool. It can be employed in studies aimed at clarifying the physiological and pathological roles of I2 receptors in areas like pain, neuroprotection, and psychiatric disorders, distinct from its anti-infective applications [2].

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